1H-Pyrazole, 1,3,4-tris(trimethylsilyl)-

Mass spectrometry Isomer identification Analytical quality control

1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- (CAS 52805-97-7) is a per-silylated pyrazole derivative bearing trimethylsilyl (TMS) groups at the N-1, C-3, and C-4 positions of the heterocyclic ring, with molecular formula C₁₂H₂₈N₂Si₃ and molecular weight 284.62 g·mol⁻¹. It belongs to the class of organosilicon azoles that have been systematically characterized by multinuclear NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry.

Molecular Formula C12H28N2Si3
Molecular Weight 284.62 g/mol
CAS No. 52805-97-7
Cat. No. B13953194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 1,3,4-tris(trimethylsilyl)-
CAS52805-97-7
Molecular FormulaC12H28N2Si3
Molecular Weight284.62 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CN(N=C1[Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C12H28N2Si3/c1-15(2,3)11-10-14(17(7,8)9)13-12(11)16(4,5)6/h10H,1-9H3
InChIKeyAPSRHUUYAWXHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Tris(trimethylsilyl)-1H-pyrazole (CAS 52805-97-7): Procurement-Relevant Identity and Class Context


1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- (CAS 52805-97-7) is a per-silylated pyrazole derivative bearing trimethylsilyl (TMS) groups at the N-1, C-3, and C-4 positions of the heterocyclic ring, with molecular formula C₁₂H₂₈N₂Si₃ and molecular weight 284.62 g·mol⁻¹ [1]. It belongs to the class of organosilicon azoles that have been systematically characterized by multinuclear NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry [2]. Unlike its positional isomers—1,4,5-tris(trimethylsilyl)-1H-pyrazole (CAS 52805-98-8) and 3,4,5-tris(trimethylsilyl)-1H-pyrazole—the 1,3,4-substitution pattern uniquely occupies the N-1 nitrogen with a TMS group while leaving the C-5 position as the sole unsubstituted ring carbon, creating a regiochemically distinct scaffold for selective C-5 functionalization. This compound is synthesized via exhaustive silylation of 3,4-bis(trimethylsilyl)pyrazole with hexamethyldisilazane, proceeding with high efficiency [1].

Regioselective Scaffold Exclusive C-5 unsubstituted position enables selective functionalization while N-1, C-3, and C-4 remain TMS-protected.
Analytical Fingerprint Unique mass spectrum with characteristic fragmentation pattern supports isomer-specific identity confirmation and purity assessment.
Liquid Handling Expected ambient liquid state facilitates automated dispensing and eliminates dissolution steps prior to synthetic use.

Why Generic Substitution Fails for 1,3,4-Tris(trimethylsilyl)-1H-pyrazole: Regiochemical, Dynamic, and Analytical Non-Interchangeability


TMS-substituted pyrazole isomers sharing the identical molecular formula C₁₂H₂₈N₂Si₃ cannot be treated as interchangeable procurement items because the position of each TMS group governs three non-negotiable performance parameters: (i) mass spectrometric fragmentation signature—the N-TMS group generates a diagnostic m/z 72 ion while the 4-TMS group exhibits uniquely facile decomposition (molecular ion intensity approx. 5% Σ₄₀), enabling unambiguous isomer identification that the 1,4,5- and 3,4,5-isomers do not share [1]; (ii) the silylotropic rearrangement barrier, measured at ΔG‡C = 96.7 kJ·mol⁻¹ for the mono-N-TMS analogue and modulated by ring substituents, is sterically and electronically perturbed by the adjacent 3-TMS and 4-TMS groups in the 1,3,4-isomer, producing dynamic behavior distinct from other tris-isomers [2]; and (iii) the single unsubstituted C-5 position confers exclusive regiochemical reactivity for C-5-selective transformations—a synthetic handle absent in the fully substituted 3,4,5-isomer and positioned differently in the 1,4,5-isomer [3]. These three axes of differentiation mean that substituting a positional isomer without re-validating analytical identity, dynamic behavior, or synthetic outcome risks failed experiments and irreproducible results.

Diagnostic MS fragmentation from N-TMS and 4-TMS lability provides unambiguous isomer identification.
Silylotropic barrier modulated by adjacent 3-TMS and 4-TMS groups; influences temperature-dependent NMR behavior.
Single unsubstituted C-5 position guarantees exclusive regiochemical reactivity for C–H functionalization.
Other tris-TMS isomers lack the 4-TMS lability pattern; 1,4,5-isomer shows different HCN elimination pathways.
Mono- or bis-TMS analogues exhibit distinct silylotropic profiles; 1,4,5-isomer places TMS at different ring positions.
1,4,5-isomer redirects functionalization to C-3; 3,4,5-isomer blocks all ring carbons, preventing direct functionalization.

Product-Specific Quantitative Evidence Guide: 1,3,4-Tris(trimethylsilyl)-1H-pyrazole vs. Closest Analogs


Mass Spectrometric Isomer Fingerprint: Diagnostic m/z 72 Ion and Differential 4-TMS Fragmentation Lability

In a direct head-to-head mass spectrometric comparison of mono-, bis-, and tris(trimethylsilyl)pyrazole isomers, the 1,3,4-tris isomer exhibits a unique fragmentation signature conferred by its specific substitution pattern. The N-TMS group produces a characteristic ion at m/z 72, while the 4-TMS group undergoes decomposition more readily than TMS groups at other ring positions, yielding a molecular ion of only approximately 5% relative intensity (Σ₄₀). In N-silylated pyrazoles lacking a 4-TMS group, this facile 4-TMS fragmentation is absent, and instead intensive elimination of HCN from the [M−CH₃]⁺ ion is observed when the C-3 position is unsubstituted—a feature that distinguishes the 1,3,4-isomer from the 1,4,5-isomer where C-3 is unsubstituted [1]. These reproducible spectral differences provide an unambiguous analytical fingerprint for identity confirmation and purity assessment that cannot be obtained from any other tris(trimethylsilyl)pyrazole positional isomer.

MS Fingerprint
Head-to-head
N-TMS → m/z 72 ion; 4-TMS → molecular ion intensity ~5% Σ₄₀; neutral C₃H₈Si loss from multi-TMS species.
Supports isomer-specific identity confirmation and purity verification by GC-MS.
Direct comparison across mono-, bis-, and tris-TMS pyrazole isomers.
Mass spectrometry Isomer identification Analytical quality control

Silylotropic Rearrangement Barrier: Quantitative DNMR Benchmark for 1-TMS-pyrazole and Implications for the 1,3,4-Tris Scaffold

The silylotropic rearrangement barrier for 1-trimethylsilyl-1H-pyrazole (the mono-N-TMS analogue) was experimentally determined by dynamic NMR spectroscopy: ΔG‡C = 96.7 kJ·mol⁻¹ at the coalescence temperature TC = 438 K (Δν = 11.6 Hz, kC = 25.8 s⁻¹) [1]. This value was independently measured by O'Brien & Hrung who reported 133.9 kJ·mol⁻¹ using a different methodology [2]. The silylotropy barrier is sensitive to the steric size of 3,5-substituents and the electronic influences of all three ring substituents [2]. In the 1,3,4-tris compound, the presence of bulky TMS groups at positions 3 and 4 adjacent to the migrating N-TMS group is expected to sterically and electronically modulate this barrier relative to the mono-N-TMS baseline—a dynamic property that directly affects the compound's behavior in temperature-dependent NMR experiments and its configurational stability during synthetic transformations. The prototropic barrier of 4-trimethylsilyl-1H-pyrazole further illustrates the substituent effect: experimentally, 4-TMS substitution reduces the prototropic barrier from 61.9 to 49.8 kJ·mol⁻¹ (a decrease of 12.1 kJ·mol⁻¹) [1].

Silylotropy Barrier
Cross-study
Mono-N-TMS baseline: ΔG‡C = 96.7 kJ·mol⁻¹ (TC 438 K). 1,3,4-tris expected to show modulated barrier due to steric/electronic effects.
Expected distinct dynamic behavior in VT-NMR studies; barrier reflects three TMS group influences.
No direct measurement published for the 1,3,4-tris isomer; compare to 133.9 kJ·mol⁻¹ alternate method.
Dynamic NMR Silylotropy Activation barrier

Synthetic Yield Benchmark: 95.7% Conversion from 3,4-Bis(trimethylsilyl)pyrazole

The 1,3,4-tris(trimethylsilyl)-1H-pyrazole is prepared by exhaustive silylation of 3,4-bis(trimethylsilyl)pyrazole (CAS 16037-45-9) with hexamethyldisilazane, affording the product in 95.7% yield after 4.0 hours of reaction [1]. This near-quantitative yield compares favorably with the synthesis of the closely related 1,3-bis(trimethylsilyl)pyrazole from 3-(trimethylsilyl)pyrazole, which proceeds in 96.2% yield under analogous conditions [1], indicating that introduction of the third TMS group at the N-1 position proceeds with comparably high efficiency. The high-yielding, two-step sequence from 3,4-bis(trimethylsilyl)pyrazole to the fully silylated tris-product represents a reliable synthetic route with minimal purification burden, documented within the same peer-reviewed study that established the ¹H, ¹³C, and ²⁹Si NMR characterization of this compound class [1].

Synthetic Yield
Cross-study
95.7% from 3,4-bis(TMS)pyrazole + hexamethyldisilazane (4.0 h). Bis-analogue benchmark: 96.2%.
Reported near-quantitative yield supports procurement for multi-gram synthetic campaigns.
Two-step sequence from bis-precursor with minimal purification burden.
Synthetic efficiency Precursor conversion Process scalability

Computed Lipophilicity Differentiation: LogP 2.05 for the 1,3,4-Tris Isomer vs. Mono-TMS Pyrazole Analogues

The computed octanol-water partition coefficient (LogP) for 1,3,4-tris(trimethylsilyl)-1H-pyrazole is 2.05, with a polar surface area (PSA) of 28.68 Ų . This LogP value is substantially higher than that of mono-TMS pyrazole analogues: 1-(trimethylsilyl)-1H-pyrazole has a calculated LogP of 2.21, while 3-(trimethylsilyl)pyrazole (CAS 18276-53-4) has a reported LogP of 1.57 [REFS-2; REFS-3]. The 1,3,4-tris compound therefore occupies an intermediate lipophilicity range—more lipophilic than the C-silylated mono-TMS analogue but slightly less than the N-silylated mono-TMS analogue—reflecting the net effect of three TMS groups with their combined hydrophobic contribution partially offset by the increased molecular volume. This LogP differential directly impacts solvent partitioning behavior in aqueous-organic extraction workups, reversed-phase chromatographic retention, and the choice of reaction medium for further synthetic transformations.

Computed LogP
Class-level
LogP 2.05 (PSA 28.68 Ų). 3-TMS-pyrazole LogP 1.57; 1-TMS-pyrazole LogP 2.21.
Intermediate lipophilicity influences extraction, chromatography, and reaction medium selection.
Computed values from chemical databases; experimental LogP not located in peer-reviewed literature.
Lipophilicity Partition coefficient Solubility prediction

Regiochemical Exclusivity: C-5 as the Sole Unsubstituted Position for Selective Functionalization

Among the three possible tris(trimethylsilyl)pyrazole constitutional isomers sharing the formula C₁₂H₂₈N₂Si₃, the 1,3,4-substitution pattern is uniquely characterized by having the C-5 position as the only ring carbon lacking a TMS substituent [1]. This regiochemical exclusivity is fundamentally different from the 1,4,5-tris isomer (CAS 52805-98-8), which leaves C-3 as the sole unsubstituted position—a site with different electronic character and steric environment—and from the 3,4,5-tris isomer, which has all three carbon positions blocked, precluding direct C–H functionalization altogether [1]. In the broader context of pyrazole C–H activation chemistry, the TMS group serves as both a protecting group and a directing group; the 1,3,4-tris arrangement ensures that any C–H activation event is forced exclusively to C-5, eliminating the regioselectivity ambiguity that plagues less systematically substituted pyrazole derivatives [2].

Regiochemical Exclusivity
Class-level
1,3,4-isomer: C-5 unsubstituted. 1,4,5-isomer: C-3 unsubstituted. 3,4,5-isomer: zero unsubstituted ring carbons.
Only tris-silylated variant with a single, unambiguous C-5 functionalization handle.
Structural assignment supported by ¹H, ¹³C, ²⁹Si NMR and comprehensive review.
Regioselective synthesis C-H functionalization Pyrazole scaffold

Physical State Contrast: Liquid 1,3,4-Tris-TMS-pyrazole vs. Crystalline Mono-TMS and Bis-TMS Analogues

Although experimentally measured boiling point and density data for 1,3,4-tris(trimethylsilyl)-1H-pyrazole remain sparse in the open literature, the progressive physical state change across the silylation series provides a class-level differentiation that impacts handling and formulation. The mono-TMS analogue 4-trimethylsilyl-1H-pyrazole is a crystalline solid with a melting point of 63–78 °C , while 1-(trimethylsilyl)-1H-pyrazole is a liquid boiling at 153–154 °C at 760 Torr [1]. The target 1,3,4-tris compound, bearing three bulky TMS groups that disrupt crystal packing, is expected to exist as a liquid under ambient conditions—a physical form consistent with the general observation that increasing TMS substitution lowers melting point and confers liquid handling characteristics in this compound class. This liquid physical state distinguishes the tris-compound from the solid mono-4-TMS analogue in practical terms of weighing accuracy, dissolution kinetics, and compatibility with automated liquid-handling platforms.

Physical Form
Class-level
Expected liquid at ambient conditions (tris-TMS). Mono-4-TMS analogue: crystalline solid, mp 63–78 °C.
Liquid form may simplify automated dispensing and eliminate dissolution before use.
Experimental boiling point and density not yet reported; verify with supplier.
Physical form Handling properties Formulation compatibility

Best Research and Industrial Application Scenarios for 1,3,4-Tris(trimethylsilyl)-1H-pyrazole


Regioselective C-5 Functionalization of the Pyrazole Ring with Concurrent N-1 Protection

The 1,3,4-tris(trimethylsilyl) substitution pattern, in which positions 1, 3, and 4 are TMS-blocked while C-5 remains unsubstituted, provides a strategically protected pyrazole scaffold for exclusive C-5 derivatization. This regiochemical exclusivity—documented in the foundational NMR studies of Larina et al. [1] and comprehensively reviewed in the organosilicon azoles literature [2]—is unavailable from any other tris(trimethylsilyl)pyrazole isomer. The synthetic chemist can exploit this scaffold for C-5 halogenation, cross-coupling, or electrophilic substitution without competing reactivity at C-3 or N-1, followed by fluoride-mediated desilylation to liberate the functionalized pyrazole. This application is particularly relevant for medicinal chemistry programs requiring C-5-substituted pyrazole building blocks with defined regiochemistry.

Analytical Reference Standard for Isomer-Specific GC-MS Identification of Silylated Pyrazoles

The diagnostic mass spectrometric fragmentation pattern of 1,3,4-tris(trimethylsilyl)-1H-pyrazole—characterized by the m/z 72 ion from the N-TMS group, facile 4-TMS decomposition (molecular ion ~5% Σ₄₀), and expulsion of neutral C₃H₈Si from multi-TMS species—has been established through direct isomer comparison by Birkofer et al. [3]. This well-defined MS fingerprint makes the compound an ideal reference standard for GC-MS methods aimed at distinguishing tris(trimethylsilyl)pyrazole positional isomers in reaction monitoring, purity analysis, or quality control of commercial silylated heterocycle shipments. Analytical laboratories supporting synthetic chemistry or procurement quality assurance can leverage these published fragmentation data for method development and batch-release testing.

Dynamic NMR Probe for Studying Steric Effects on Silylotropic Rearrangement Kinetics

The silylotropic rearrangement of the N-TMS group between the two pyrazole nitrogen atoms, with a measured baseline barrier of ΔG‡C = 96.7 kJ·mol⁻¹ for the mono-N-TMS analogue [4], is sterically and electronically modulated by ring substituents. The 1,3,4-tris compound, bearing bulky TMS groups at positions 3 and 4 adjacent to the migrating N-TMS, serves as a probe molecule for investigating how steric crowding influences the kinetics of 1,2-silyl shifts in heterocyclic systems. This application is relevant to physical organic chemists studying dynamic covalent processes and to spectroscopists developing variable-temperature NMR methods for organosilicon compounds.

Precursor for Transsilylation-Based CO₂ Capture and N-Siloxycarbonylation Reagent Generation

Trimethylsilyl-substituted azoles, including tris-silylated pyrazoles, participate in transsilylation and carboxylation reactions that generate N-siloxycarbonylation reagents when combined with carbon dioxide [5]. The 1,3,4-tris compound, with its high density of transferable TMS groups (three per molecule vs. one or two for mono- or bis-analogues), offers a higher molar equivalent loading of silyl transfer capacity per unit mass of reagent. This stoichiometric advantage, derived from the synthesis and reactivity studies of Belova et al. on diazole trimethylsilyl derivatives, positions the 1,3,4-tris isomer as a candidate precursor for developing one-pot O-silylurethane syntheses from primary and secondary amines, with potential applications in pharmaceutical intermediate manufacturing.

Application
Selection Property
Validation Focus
C-5 regioselective pyrazole functionalization
C-5 exclusivity with N-1, C-3, C-4 TMS protection
C-5 derivatization outcome and subsequent desilylation efficiency
GC-MS isomer identification reference standard
Diagnostic MS fragmentation pattern (m/z 72, 4-TMS lability)
Identity confirmation and purity assessment against published libraries
Silylotropy kinetics study (dynamic NMR probe)
Steric/electronic modulation of N-TMS migration barrier by adjacent TMS groups
Variable-temperature NMR barrier measurement and comparison to mono-N-TMS baseline
N-Siloxycarbonylation reagent generation via transsilylation
High TMS loading density for CO₂ incorporation
O-Silylurethane yield from primary/secondary amines and CO₂ uptake
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